molecular formula C22H18BrN5O4 B2525769 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922080-50-0

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2525769
CAS No.: 922080-50-0
M. Wt: 496.321
InChI Key: MDZFKPRDQYFJEJ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazolo-pyrimidinone derivative characterized by a 4-bromobenzyl substituent at the 5-position and a benzo[d][1,3]dioxole-5-carboxamide group linked via an ethyl chain to the pyrimidinone core. Pyrazolo[3,4-d]pyrimidinones are a class of heterocyclic compounds widely investigated in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding domains . The bromine atom at the benzyl group enhances steric and electronic interactions in target binding, while the benzo[d][1,3]dioxole moiety may improve metabolic stability and solubility compared to simpler aromatic substituents .

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O4/c23-16-4-1-14(2-5-16)11-27-12-25-20-17(22(27)30)10-26-28(20)8-7-24-21(29)15-3-6-18-19(9-15)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZFKPRDQYFJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anti-cancer properties and other pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A benzo[d][1,3]dioxole moiety.
  • A bromobenzyl substituent which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities. The specific compound has been studied for its potential as an epidermal growth factor receptor inhibitor (EGFRI) and its anti-proliferative effects against various cancer cell lines.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 12bA549 (Lung)8.21EGFR inhibition, apoptosis induction
Compound 12bHCT-116 (Colon)19.56Cell cycle arrest at S and G2/M phases
N-(2-(5-(4-bromobenzyl)-...A549 (Lung)TBDTBD

Case Studies

  • Epidermal Growth Factor Receptor Inhibition :
    • A study highlighted that compounds with similar structures to the target compound demonstrated potent inhibition of EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
    • Flow cytometric analyses indicated that these compounds could induce apoptosis and significantly alter the BAX/Bcl-2 ratio, promoting cell death in cancer cells.
  • Cell Cycle Arrest :
    • The compound's analogs were shown to arrest the cell cycle at critical phases, particularly S and G2/M phases, which is crucial for cancer therapy as it prevents cancer cells from dividing .

The mechanisms through which N-(2-(5-(4-bromobenzyl)-... exerts its effects include:

  • Inhibition of Key Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis : By increasing pro-apoptotic factors and decreasing anti-apoptotic ones, the compound encourages programmed cell death in malignant cells.

Pharmacological Properties

Besides anti-cancer activity, similar compounds have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit moderate COX-II inhibitory activity .
  • Potential Cardiovascular Benefits : Compounds with related structures have been investigated for their role in enhancing nitric oxide-dependent relaxation in vascular tissues .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and tumor growth. Docking studies suggest that structural modifications can enhance selectivity against specific cancer cell lines.
  • Case Study : A study on similar pyrazolo derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic action .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Activity Against Pathogens : Similar compounds have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . The specific compound in focus has not been extensively tested yet but shows promise based on structural similarities.
  • Case Study : A comparative analysis of various substituted pyrazolo derivatives revealed that certain modifications significantly enhance antimicrobial efficacy .

Antitubercular Activity

Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine core possess antitubercular activity. A study evaluated various substituted derivatives against Mycobacterium tuberculosis, revealing promising results for compounds with similar structures to our target compound .

Cytotoxicity Assessments

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Conclusion and Future Directions

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide holds significant promise in medicinal chemistry due to its potential anticancer and antimicrobial activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses to optimize biological activity.
  • In vivo studies to assess therapeutic potential and safety profiles.
  • Exploration of additional biological targets to broaden the scope of applications.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Benzo[d][1,3]dioxole vs. Cyclopropane/CF3-Benzamide : The benzo[d][1,3]dioxole moiety offers metabolic resistance due to its fused oxygen-rich aromatic system, contrasting with the cyclopropane’s conformational rigidity and the CF3 group’s electron-withdrawing effects .

Pharmacological Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The bromine atom may enhance selectivity for kinases with hydrophobic subpockets (e.g., Bruton’s tyrosine kinase), while the benzo[d][1,3]dioxole group could reduce off-target interactions .
  • Antioxidant and Anti-inflammatory Activity : Analogues with oxygen-rich substituents (e.g., benzo[d][1,3]dioxole) show enhanced antioxidant capacity, as observed in Populus bud extracts .

Research Findings and Challenges

  • Computational Predictions : Molecular docking studies suggest the bromine atom forms van der Waals contacts with kinase hydrophobic residues, while the benzodioxole group stabilizes the compound via hydrogen bonding with solvent-exposed regions .
  • Limitations : Empirical data on the target compound’s bioactivity are absent in the provided evidence, necessitating further in vitro assays to validate kinase inhibition potency and selectivity.

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